molecular formula C36H32N2O8S B3151772 5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 721969-93-3

5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3151772
CAS No.: 721969-93-3
M. Wt: 652.7 g/mol
InChI Key: USSDWOBCBIQPKN-UHFFFAOYSA-N
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Description

This compound features a 1,3-diazinane-4,6-dione core modified with a 2-sulfanylidene group and a pentyl chain substituted with aromatic moieties. Key structural elements include:

  • Diazinane-dione core: A six-membered ring with two nitrogen atoms and two ketone groups at positions 4 and 6.
  • 2-Sulfanylidene group: Replaces a typical oxygen atom at position 2, introducing sulfur-based reactivity.
  • Pentyl chain substituents:
    • Position 2: 4-hydroxybenzoyl (providing a hydroxyl and ketone group).
    • Position 5: 4-hydroxyphenyl (aromatic hydroxyl group).
    • Bis(4-methoxyphenyl) groups at positions 1 and 3 of the pentyl chain.

Properties

IUPAC Name

5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2O8S/c1-45-26-15-7-20(8-16-26)28(19-29(41)21-3-11-24(39)12-4-21)31(33(42)23-5-13-25(40)14-6-23)30(22-9-17-27(46-2)18-10-22)32-34(43)37-36(47)38-35(32)44/h3-18,28,30-32,39-40H,19H2,1-2H3,(H2,37,38,43,44,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDWOBCBIQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)O)C(C(C3C(=O)NC(=S)NC3=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by PDPO are primarily related to the synthesis of polyimide fibers and other organophosphorus compounds. The polycondensation process leads to the formation of a polymer chain, which is the basis for the structure of these materials.

Biochemical Analysis

Biological Activity

The compound 5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with biological targets due to the presence of multiple functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C36H32N2O8S
  • Molecular Weight : 640.72 g/mol

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an anti-cancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of survivin expression, leading to cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa10Caspase activation
A54912Cell cycle arrest

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which contributes to its potential therapeutic effects.

  • DPPH Assay Results : The compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µM, indicating its ability to neutralize free radicals effectively.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties.

  • Cytokine Inhibition : It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
    • Results showed a dose-dependent increase in apoptosis markers, including Annexin V positivity.
  • In Vivo Studies :
    • An animal model study demonstrated that administration of the compound significantly reduced tumor size in mice bearing xenografts of human breast cancer cells compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other diazinane-dione derivatives and related heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Notable Features (Based on Evidence)
Target Compound Not explicitly provided 4-hydroxybenzoyl, 4-hydroxyphenyl, bis(4-methoxyphenyl), pentyl chain Sulfanylidene, dione, hydroxyl, methoxy High structural complexity with mixed polar/nonpolar substituents
(5Z)-1-benzyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione () C21H15FN2O5S Benzyl, 5-(4-fluorophenyl)furan-2-yl Sulfanylidene, dione, fluorophenyl, furan Fluorine enhances electronegativity; furan introduces π-conjugation
1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione () C21H20N2O6S 4-methoxyphenyl, 2,4,6-trimethoxyphenyl Sulfanylidene, dione, multiple methoxy Methoxy groups dominate, increasing hydrophobicity
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione () C19H20N2O4 Ethoxy, 4-methoxyphenyl, phenyl, methyl Imidazolidine-dione, methoxy, ethoxy Five-membered ring with reduced steric hindrance

Key Findings:

Core Heterocycle Differences :

  • The target compound’s 1,3-diazinane-4,6-dione core (six-membered ring) contrasts with the imidazolidine-2,4-dione (five-membered ring) in , which may alter ring strain and conformational flexibility .

Substituent Impact: Hydroxyl vs. Sulfanylidene vs. Trione: The 2-sulfanylidene group (target compound and –11) introduces sulfur-based nucleophilicity, differing from purely oxygenated triones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

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